Pymetrozine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 290 mg/l @ 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Pymetrozine in Potato and Chrysanthemum morifolium Cultivation

Scientific Field: Agriculture, Horticulture

Application Summary: Pymetrozine is used on potato (S. tuberosum) and Chrysanthemum morifolium (C.

Methods of Application: Residues of pymetrozine in S. tuberosum and C.

Results: The detection rates of pymetrozine in S. tuberosum and C.

Pymetrozine Exposure in Rice-Growing Areas

Scientific Field: Environmental Science, Public Health

Application Summary: This study was conducted to analyze Pymetrozine’s potential exposures through various environmental routes beyond the treatment areas.

Results: The potential total cancer risk for residents was estimated to be less than 1×10−6.

Pymetrozine’s Impact on Beneficial Arthropods

Scientific Field: Entomology, Agriculture

Application Summary: Pymetrozine is used to control sucking pests such as aphids, whiteflies, and planthoppers.

Methods of Application: Tests were carried out in the laboratory and under field conditions to evaluate its impact on beneficial arthropods.

Pymetrozine Controlled-Release Granules in Paddy Planthoppers Control

Scientific Field: Agriculture, Pest Control

Application Summary: Pymetrozine controlled-release granules (CRG) (1%) showed great potential for field applications to control paddy planthoppers.

Results: Pymetrozine CRG (1%) overcame the rapid loss of biological function during treatment.

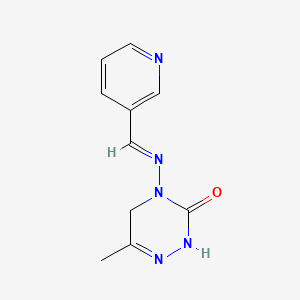

Pymetrozine is a pyridine azomethine insecticide primarily used to control homopteran pests such as aphids and whiteflies. It is chemically classified as 4,5-dihydro-6-methyl-4-[(E)-(3-pyridinyl-methylene)amino]-1,2,4-triazin-3(2H)-one, with a molecular formula of C10H11N5O and a molecular mass of 217.2 g/mol. The compound exhibits E/Z isomerism, although commercial formulations predominantly contain the E isomer. Pymetrozine is characterized by its crystalline solid state and has a melting point of approximately 217 °C, beyond which it decomposes .

- Pymetrozin is considered to be moderately toxic.

- Safety precautions should be taken when handling it, including wearing appropriate personal protective equipment.

- Specific data on flammability and reactivity is not readily available.

Pymetrozine acts as a neuroactive insecticide that selectively targets chordotonal mechanoreceptors in insects. Its mechanism involves blocking the Transient Receptor Potential Vanilloid (TRPV) ion channels, disrupting normal physiological functions in pests. Studies indicate that pymetrozine has a high absorption rate in laboratory animals, with significant distribution to the liver and kidneys . Chronic exposure has been shown to affect muscle tissue in dogs, indicating potential systemic effects .

The synthesis of pymetrozine typically involves the reaction of acetaminotriazone with an acid under controlled conditions. Various patents describe methods for cleaner production processes that enhance yield and reduce environmental impact. For instance, one method utilizes kharophen triazone and acid in an acidolysis reaction to generate the desired compound efficiently .

Pymetrozine is predominantly used in agriculture as an insecticide for crops like rice, cotton, and tomatoes. Its selective action allows for effective pest control while minimizing harm to beneficial insects. Additionally, its unique mode of action makes it suitable for integrated pest management strategies .

Research on pymetrozine's interactions highlights its metabolic pathways and degradation products. Studies have identified several metabolites resulting from oxidative reactions within biological systems. For example, metabolites such as CGA 359009 arise from oxidative cleavage at the triazine methylene group, indicating complex metabolic interactions within treated organisms . Furthermore, pymetrozine's interactions with environmental factors like water pH influence its stability and degradation rates .

Pymetrozine shares structural and functional similarities with several other insecticides. Below are some comparable compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Acetamiprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Broad-spectrum activity |

| Thiamethoxam | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Systemic action in plants |

| Imidacloprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | High toxicity to aquatic organisms |

| Clothianidin | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Persistent in soil |

Uniqueness of Pymetrozine: Unlike neonicotinoids that act on nicotinic receptors, pymetrozine specifically targets mechanoreceptors, providing a different mode of action that can be advantageous in managing resistance among pest populations.

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = -0.18

Decomposition

Melting Point

UNII

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

A metabolism study in female rats...using...pymetrozine /labeled on either the triazine or the pyridine moiety/, exposed animals orally to a single low dose (0.5 mg/kg) or high dose (100 mg/kg). Irrespective of the label site, the time to max blood concns (tmax) were attained at 1 hr ... and at 8 hours... following low and high oral dosing, respectively. ... the peak blood levels were dependent on the dose but independent of the labeling site... . At all times... and irrespective of the dose or labeling site, tissue residue levels (ppm) were highest in the kidneys and liver. ... Of all tissues (with the exception of the GI tract), the skeletal muscle had the highest percent of the administered dose (both labels) accounting for 7-8% of the low dose at 1 hr and for 19-21% of the high dose at 8 hours. The calculated half life ... (t 1/2) for the triazine.residue depletion from all the tissues ranged from 2.9-4.8 hrs (low dose) and from 1.9-3.5 hrs (high dose) and and for the pyridine .../residue/ depletion from 31.7-110.3 hrs (low dose) and from 2.5-13.9 hr (high dose). Absorption was lower at the high dose representing nearly 82% of the administered dose for both radiolabels. Irrespective of the labeling site, the biliary excretion was higher at the low dose than at the high dose. The total 48-hr excretion, including cage wash, was higher for the triazine label (low dose/high dose: 103%/95%) than the pyridine label (low dose/high dose: 85%/81%). .../Thus,/ the /metabolite from the/ pyridine /residue/ is more persistent than /the metabolite from/ the triazine /moiety/.

A dermal absorption study in male rats ...using 98.1-99.5% radiolabeled pymetrozine, exposed 24 male animals ... at dose levels of 0.084, 0.503, or 4.69 mg/rat (0.0067, 0.0402, or 0.375 mg/sq cm). After blood collection, four rats/dose were killed for assessment of dermal absorption after 0.5, 1, 2, 4, 10, and 24 hours of exposure. Urine and feces were also collected at the time of killing. After 24 hours of exposure, dermal absorption ... was minimal (0.05%, 0.01%, and <0.005% for the low, mid, and high dose groups, respectively). For all dose groups, the majority of the dose (81.4-100.0%) was not absorbed and was recovered in the skin wash. For all dose groups, adsorption to skin from the test site (0.18-8.84%) accounted for the next largest proportion of the dose and only trace amounts (< or =0.05%) of radioactivity were excreted in the urine and feces. Within each dose group, radioactivity remaining in/on the skin after washing did not seem to incr with the duration of exposure; likewise, absorption (measured as amount excreted plus amount retained in the body) did not seem to incr over time.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

The mode of action of pymetrozine in insects has not been precisely determined biochemically, but it may involve effects on neuroregulation or nerve-muscle interaction. Physiologically, it appears to act by preventing these insects from inserting their stylus into the plant tissue.

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Pymetrozine; Commodity: Tomatoes; Method Source: Ciba-Geigy ; Method ID: AG-643; Method Date: 3/18/96; Instrument: HPLC/UV; Estimated LOQ (ppm): 0.02. /From table/

Storage Conditions

Stability Shelf Life

Dates

[2]. Paul Harrewijn, et al. Pymetrozine, a Fast-Acting and Selective Inhibitor of Aphid Feeding. In-situ Studies with Electronic Monitoring of Feeding Behaviour. Pest Management Science. 1997 Feb;49(2):130-140.